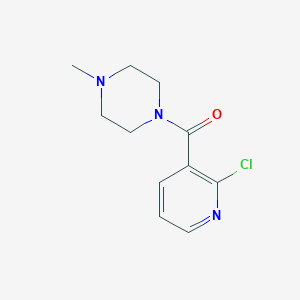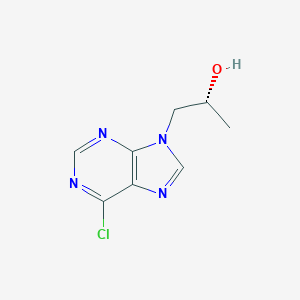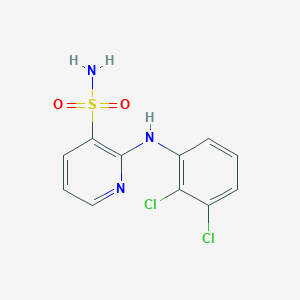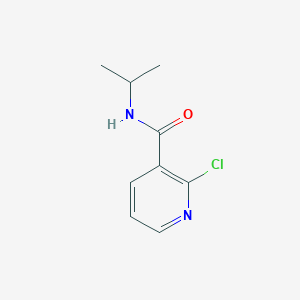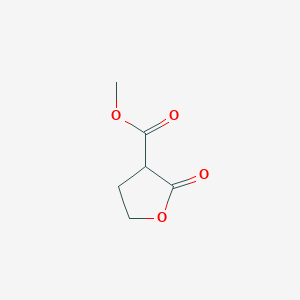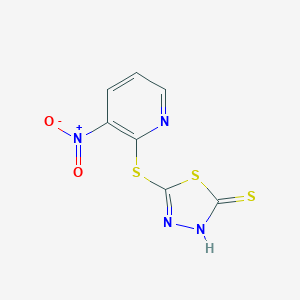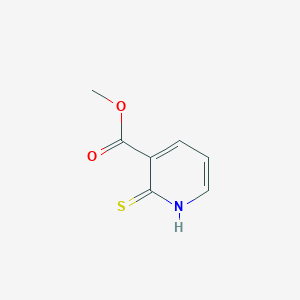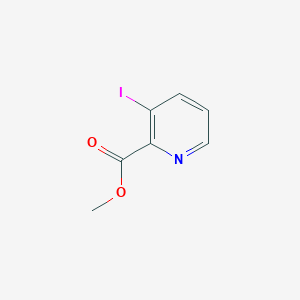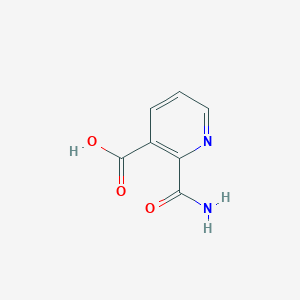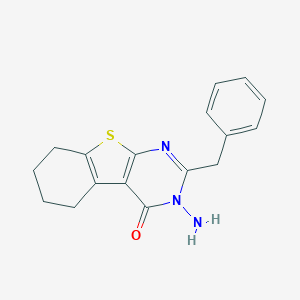
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This molecule exhibits a unique structural and chemical profile that makes it a promising candidate for the development of new therapeutic agents. In
Mecanismo De Acción
The mechanism of action of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- in lab experiments is its broad range of pharmacological activities. This compound has been shown to exhibit activity against a range of diseases, making it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)-. One area of interest is the development of new therapeutic agents based on this compound. Researchers may investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
Another area of interest is the investigation of the mechanism of action of this compound. Researchers may use molecular modeling and docking studies to identify potential targets of this compound. Additionally, researchers may investigate the downstream effects of this compound on cellular signaling pathways to gain a better understanding of its pharmacological activities.
Conclusion:
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is a promising compound with a broad range of pharmacological activities. Its unique structural and chemical profile make it a promising candidate for drug discovery and development. While there are still many questions to be answered about the mechanism of action of this compound, its potential applications in the treatment of a range of diseases make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- involves the reaction of 2-aminobenzothiophene with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with hydrazine hydrate to obtain the desired compound. This method has been optimized to produce a high yield of the compound with good purity.
Aplicaciones Científicas De Investigación
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
120354-24-7 |
|---|---|
Nombre del producto |
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- |
Fórmula molecular |
C17H17N3OS |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-amino-2-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c18-20-14(10-11-6-2-1-3-7-11)19-16-15(17(20)21)12-8-4-5-9-13(12)22-16/h1-3,6-7H,4-5,8-10,18H2 |
Clave InChI |
PDRJMGLVHBUVFN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
Otros números CAS |
120354-24-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





